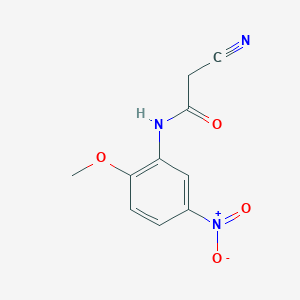

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUZFNSQSQNDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the specific reaction conditions .

Scientific Research Applications

2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide and its derivatives often involves the interaction with specific enzymes or receptors in biological systems. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that inhibit certain enzymes, thereby exerting their biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related cyanoacetamides, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Variations on the Phenyl Ring

N-(2-Methoxy-5-Nitrophenyl)Acetamide (CAS 33721-54-9)

- Structure: Lacks the cyano group on the acetamide.

- Molecular Formula : C₉H₁₀N₂O₄.

- Impact: The absence of the cyano group reduces electrophilicity at the α-carbon, limiting its utility in Knoevenagel condensations. However, the nitro and methoxy groups retain strong electronic effects, making it a precursor in dye synthesis .

N-(2-Chloro-5-Nitrophenyl)-2-Cyanoacetamide

- Structure : Chloro (-Cl) replaces methoxy at the 2-position.

- However, it may reduce solubility compared to the methoxy analog .

2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide (CAS 846023-24-3)

- Structure : Additional chloro substituent at the 4-position.

- Molecular Formula : C₁₀H₈Cl₂N₂O₂.

- Impact : Dual chloro groups amplify electron-withdrawing effects, increasing reactivity toward nucleophilic aromatic substitution. This compound is prioritized in herbicide research due to enhanced stability .

N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)Acetamide

Modifications to the Acetamide Moiety

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide (CAS 6972-77-6)

- Structure: Replaces the phenyl ring with a methylamino carbonyl group.

- Molecular Formula : C₅H₇N₃O₂.

- Impact : The aliphatic chain increases solubility in polar solvents but reduces aromatic conjugation. This derivative is used in peptide mimetics and as a building block for heterocycles like pyrimidines .

2-Cyano-N-(Thiazol-2-yl)Acetamide

Physicochemical and Spectroscopic Properties

Biological Activity

2-Cyano-N-(2-methoxy-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 210.1867 g/mol

- Structure : The compound features a cyano group, an acetamide moiety, and a nitrophenyl group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-nitroaniline with cyanoacetic acid or its esters. This reaction is generally conducted under reflux conditions with bases like sodium ethoxide or potassium carbonate in solvents such as ethanol or methanol. On an industrial scale, continuous flow processes are used to enhance yield and control over reaction parameters.

The biological activity of this compound is primarily linked to its ability to act as a precursor for synthesizing heterocyclic compounds, which exhibit diverse biological effects. These compounds can interact with various biological targets, influencing biochemical pathways related to cell signaling and metabolism.

Therapeutic Applications

Research indicates that compounds within the cyanoacetamide class have shown promise in various therapeutic contexts, including:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate cytokine production and reduce inflammation in preclinical models .

- Anticancer Potential : The compound's structural analogs have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-468), lung cancer (A549), and others. For instance, one study reported an IC value of 14 μM against MDA-MB-468 cells .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.